molecular formula C14H16F3N3O6 B055383 TFA-aa-dU CAS No. 115794-55-3

TFA-aa-dU

Cat. No. B055383
M. Wt: 379.29 g/mol
InChI Key: MBPYSSRDTGXWJD-HFVMFMDWSA-N
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Description

Synthesis Analysis

Synthesis methods for TFA derivatives, such as TFA-aa-dU, often involve multi-component reactions, catalyzed processes, and the use of TFA as a catalyst or reagent. For example, TFA was found efficient for the one-pot synthesis of amidoalkyl naphthols under solvent-free conditions, showcasing its versatility and efficiency in facilitating bond formation and molecular modifications (Kadam, Khanvilkar, & Patel, 2013).

Molecular Structure Analysis

The molecular structure of TFA and its derivatives is characterized by the presence of the trifluoromethyl group, which significantly influences their chemical behavior and interactions. Studies using techniques like X-ray diffraction and NMR have elucidated the structures of TFA derivatives and their complexes. For instance, the study of liquid structures of TFA-water mixtures by Takamuku et al. provided insights into the molecular interactions and structural dynamics influenced by TFA (Takamuku, Kyoshoin, Noguchi, Kusano, & Yamaguchi, 2007).

Chemical Reactions and Properties

TFA derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional versatility. The study on the TFA-mediated synthesis of thioesters demonstrated TFA's role in facilitating C–S bond formation under mild conditions, illustrating its utility in organic synthesis (El-Azab & Abdel-Aziz, 2012).

Physical Properties Analysis

The physical properties of TFA and its derivatives, such as solubility, boiling points, and melting points, are crucial for their application in synthesis and industrial processes. The detailed study of these properties is essential for understanding their behavior in various chemical environments.

Chemical Properties Analysis

The chemical properties of TFA-aa-dU, including acidity, reactivity, and the ability to form complexes with metals, are central to its applications in chemistry. The interaction of TFA with other compounds, leading to the formation of stable complexes, showcases its role in modifying and stabilizing other molecular entities.

Scientific Research Applications

  • Polymorphism in Sheep

    Zhao Cheng-yin (2001) studied the polymorphism of Tf and Alb loci in Tan-yang sheep using polyacrylamide gel electrophoresis, finding 21 genotypes and 8 allelic genes controlling the polymorphism (Zhao Cheng-yin, 2001).

  • Target Factor Analysis in Chemical Engineering

    Amrhein, Srinivasan, and Bonvin (1999) discussed the use of TFA in chemical engineering, particularly for analyzing reaction data based on concentration measurements (Amrhein, Srinivasan, & Bonvin, 1999).

  • TFA for Analyzing Nonstationary Signals

    Kun Yu et al. (2020) proposed a new TFA technique using a polynomial chirplet transform and synchroextracting transform for analyzing nonstationary signals in rotating machinery (Kun Yu et al., 2020).

  • TFA in Technology Futures Analysis

    Porter et al. (2004) explored how various forms of technology futures analysis, including TFA, fit into the broader field, suggesting improvements for the methods used (Porter et al., 2004).

  • Information Extraction by TFA

    Li-min Shao and Griffiths (2010) examined the mechanism of information extraction by TFA using Fourier transform-infrared spectrometry (Li-min Shao & Griffiths, 2010).

  • Frequency Analysis in Atrial Fibrillation

    Bollmann et al. (2003) described the use of frequency analysis techniques, including TFA, in evaluating atrial electrical remodeling in atrial fibrillation (Bollmann et al., 2003).

Future Directions

TFA-aa-dU is extensively used in the biomedical industry, particularly in the synthesis of modified DNA/RNA sequences . It is expected to continue playing a vital role in the production of advanced nucleotide analogs applicable in various therapeutic areas, including antiviral and anticancer drug research and development .

properties

IUPAC Name

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPYSSRDTGXWJD-HFVMFMDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TFA-aa-dU

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